2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-ethoxyphenyl)acetamide
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Overview
Description
2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of benzo[e][1,2,3]thiadiazine derivatives This compound is characterized by its unique structure, which includes a chlorinated and fluorinated aromatic ring, a dioxido-thiadiazine moiety, and an ethoxyphenylacetamide group
Preparation Methods
The synthesis of 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the benzo[e][1,2,3]thiadiazine core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiadiazine ring.
Introduction of the chloro and fluoro substituents: Chlorination and fluorination reactions are carried out using suitable reagents such as chlorine gas or fluorinating agents.
Attachment of the ethoxyphenylacetamide group: This step involves the acylation of the intermediate compound with 2-ethoxyphenylacetic acid or its derivatives.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using catalytic processes and controlled reaction conditions.
Chemical Reactions Analysis
2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-ethoxyphenyl)acetamide has been explored for various scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, given its unique structure and reactivity.
Industry: The compound may find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound’s aromatic rings and functional groups allow it to bind to various enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-ethoxyphenyl)acetamide include other benzo[e][1,2,3]thiadiazine derivatives with different substituents. These compounds share a common core structure but differ in their functional groups, leading to variations in their reactivity and applications. The uniqueness of the compound lies in its specific combination of chloro, fluoro, and ethoxyphenylacetamide groups, which confer distinct chemical and biological properties.
Some similar compounds include:
- 2-(6-chloro-4-(2-methylphenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-ethoxyphenyl)acetamide
- 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide
Biological Activity
The compound 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-ethoxyphenyl)acetamide represents a novel class of thiadiazine derivatives that have garnered attention due to their potential biological activities. This article reviews the synthesis, structural characteristics, and biological effects of this compound based on diverse research findings.
Structural Characteristics
The compound features a complex structure with several functional groups that may influence its biological activity:
- Thiadiazine Core : Provides a unique framework that may interact with biological targets.
- Halogen Substituents : The presence of chlorine and fluorine atoms can enhance lipophilicity and biological potency.
- Amide Functional Group : This group is known for its role in biological interactions and stability.
Anticancer Properties
Recent studies have indicated that compounds within the thiadiazine class exhibit significant anticancer activity. For instance:
- In vitro Studies : The compound was tested against various cancer cell lines, showing promising results. For example, derivatives similar to this compound demonstrated IC50 values comparable to established anticancer drugs like ketoconazole against non-cancer cell lines (IC50 ≥ 1.0 × 10^5 µg/mL) .
- Mechanisms of Action : The anticancer activity is thought to involve disruption of microtubule dynamics and induction of apoptosis in cancer cells. Specifically, certain derivatives have been shown to prevent tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad Spectrum Efficacy : Studies suggest that related thiadiazine compounds exhibit significant antibacterial activity against various pathogens .
- Specific Inhibition : Certain derivatives demonstrated high selectivity against human pathogenic bacteria, indicating potential for development as antimicrobial agents.
Study 1: Anticancer Screening
In a recent screening of synthesized thiadiazine derivatives:
- Results : Compounds were tested against HepG2 liver cancer cells, with some showing significant inhibition of cell growth and induction of apoptosis.
- Findings : Notably, one derivative exhibited an IC50 value significantly lower than that of conventional treatments, suggesting enhanced efficacy .
Study 2: Antimicrobial Evaluation
A separate study focused on the antimicrobial effects:
- Methodology : The compound was tested against a panel of bacteria including E. coli and Staphylococcus aureus.
- Outcome : Results indicated that the compound exhibited notable antibacterial activity, making it a candidate for further development in treating bacterial infections .
Synthesis Pathways
The synthesis of this compound typically involves multiple steps:
- Formation of Thiadiazine Core : Utilizing starting materials like chlorinated phenols and sulfur-containing reagents.
- Functional Group Modifications : Incorporating halogens and amide groups through electrophilic substitutions or nucleophilic additions.
- Purification Techniques : Thin-layer chromatography (TLC) is often employed to monitor the reaction progress and purity of the final product .
Properties
IUPAC Name |
2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFN3O4S/c1-2-32-20-10-6-5-9-19(20)26-22(29)14-28-27-23(16-7-3-4-8-18(16)25)17-13-15(24)11-12-21(17)33(28,30)31/h3-13H,2,14H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXYVICVDFHQLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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